![molecular formula C20H22N4O2S B2853286 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide CAS No. 1705104-27-3](/img/structure/B2853286.png)
3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide
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Overview
Description
3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Biological Activity
The compound 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a complex organic molecule that incorporates a thiophene ring and an oxadiazole moiety, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a piperidine core substituted with an o-tolyl group and a 1,2,4-oxadiazol-5-yl group linked via a methyl bridge to a thiophene ring. The synthesis typically involves several steps including cyclization and functionalization of the heterocyclic components.
Synthesis Overview
- Starting Materials : Thiophene derivatives, piperidine, and appropriate carboxylic acids.
- Key Reactions :
- Cyclization to form the oxadiazole ring.
- Methylation reactions to introduce the thiophene group.
- Final coupling with the piperidine derivative.
Biological Activity
The biological activities of compounds containing oxadiazole and thiophene moieties have been extensively studied. This section summarizes key findings related to the specific compound .
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown activity against resistant strains of Mycobacterium tuberculosis (Mtb) with notable metabolic stability and bioavailability .
Anticancer Properties
- Mechanism of Action : Compounds featuring the oxadiazole structure have demonstrated various mechanisms including:
- Case Studies :
- A study highlighted that derivatives similar to the compound exhibited cytotoxicity against several cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) .
- The compound's ability to inhibit histone deacetylases (HDACs) suggests potential in treating cancers associated with epigenetic dysregulation .
Anti-inflammatory and Analgesic Effects
Some derivatives have shown promise in reducing inflammation and pain through various pathways, including inhibition of cyclooxygenases (COX) . This suggests that our target compound may also possess analgesic properties.
Pharmacokinetics
The pharmacokinetic profile of similar compounds has been evaluated, revealing important parameters such as half-life (T1/2), maximum concentration (Cmax), and bioavailability. For example, one derivative was noted to have a T1/2 of 1.63 hours with effective blood concentration levels .
Comparative Analysis
To better understand the biological activity of our target compound, a comparison with structurally related compounds is beneficial.
Compound | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Anticancer | 92.4 | Tubulin inhibition |
Compound B | Antimicrobial | 0.5 | Cell wall synthesis inhibition |
Target Compound | TBD | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer research. Compounds containing the 1,2,4-oxadiazole ring have shown significant activity against various cancer cell lines. The incorporation of thiophene and piperidine enhances their pharmacological profile by improving solubility and bioavailability .
2. Antimicrobial Properties:
The compound has been investigated for its antimicrobial properties. Oxadiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups in the structure can enhance antimicrobial efficacy, making these compounds promising candidates for developing new antibiotics .
3. Neuropharmacological Effects:
Research indicates that piperidine derivatives can influence neuropharmacological pathways. The compound may possess potential as a neuroprotective agent or in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems .
Materials Science Applications
1. Organic Electronics:
The unique electronic properties of thiophene and oxadiazole make this compound suitable for applications in organic electronics. It can be utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its ability to form stable thin films contributes to its applicability in these technologies .
2. Sensors:
Due to the sensitive nature of oxadiazole derivatives to environmental changes, they can be employed in sensor technologies for detecting gases or biomolecules. Their electronic properties allow for the development of highly selective sensors with low detection limits .
Case Studies
Properties
IUPAC Name |
N-(2-methylphenyl)-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-5-2-3-7-17(14)21-20(25)24-9-4-6-15(12-24)11-18-22-19(23-26-18)16-8-10-27-13-16/h2-3,5,7-8,10,13,15H,4,6,9,11-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALXTUODBLSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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